molecular formula NaOH<br>HNaO B104188 Sodium hydroxide CAS No. 1310-73-2

Sodium hydroxide

Cat. No. B104188
CAS RN: 1310-73-2
M. Wt: 39.997 g/mol
InChI Key: HEMHJVSKTPXQMS-UHFFFAOYSA-M
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Patent
US04223158

Procedure details

The manufacture of the latter novel intermediates is exemplified by the consecutive synthetic steps involving first, reaction of 5-chloropent-1-yne with butyl lithium to form the corresponding lithium acetylide, reaction of that organometallic compound with boron trifluoride or boron trichloride to afford the tri-(5-chloropent-1-ynyl) boron derivative, which is reacted with methyl vinyl ketone to afford 9-chloro-5-nonyn-2-one, reaction of the latter substance with sodium cyanide in aqueous ethanol to yield 9-cyano-5-nonyn-2-one, saponification of that nitrile with aqueous sodium hydroxide in ethanol to produce 9-oxo-5-decynoic acid, followed by reduction of the olefinic double bond, thus affording the 9-oxo-5-decenoic acids. The cis-acid is conveniently produced by catalytic hydrogenation, e.g. with a palladium-on-barium sulfate catalyst in the presence of a catalyst poison such as quinoline, while the trans-acid is obtained by chemical reduction, e.g. with sodium and liquid ammonia.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methyl vinyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C(C)=[O:4])=C.Cl[CH2:7][CH2:8][CH2:9][C:10]#[C:11][CH2:12][CH2:13][C:14](=[O:16])[CH3:15].[C-:17]#[N:18].[Na+:19]>C(O)C>[C:17]([CH2:7][CH2:8][CH2:9][C:10]#[C:11][CH2:12][CH2:13][C:14](=[O:16])[CH3:15])#[N:18].[OH-:4].[Na+:19] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
methyl vinyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC#CCCC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCCC#CCCC(C)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04223158

Procedure details

The manufacture of the latter novel intermediates is exemplified by the consecutive synthetic steps involving first, reaction of 5-chloropent-1-yne with butyl lithium to form the corresponding lithium acetylide, reaction of that organometallic compound with boron trifluoride or boron trichloride to afford the tri-(5-chloropent-1-ynyl) boron derivative, which is reacted with methyl vinyl ketone to afford 9-chloro-5-nonyn-2-one, reaction of the latter substance with sodium cyanide in aqueous ethanol to yield 9-cyano-5-nonyn-2-one, saponification of that nitrile with aqueous sodium hydroxide in ethanol to produce 9-oxo-5-decynoic acid, followed by reduction of the olefinic double bond, thus affording the 9-oxo-5-decenoic acids. The cis-acid is conveniently produced by catalytic hydrogenation, e.g. with a palladium-on-barium sulfate catalyst in the presence of a catalyst poison such as quinoline, while the trans-acid is obtained by chemical reduction, e.g. with sodium and liquid ammonia.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methyl vinyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C(C)=[O:4])=C.Cl[CH2:7][CH2:8][CH2:9][C:10]#[C:11][CH2:12][CH2:13][C:14](=[O:16])[CH3:15].[C-:17]#[N:18].[Na+:19]>C(O)C>[C:17]([CH2:7][CH2:8][CH2:9][C:10]#[C:11][CH2:12][CH2:13][C:14](=[O:16])[CH3:15])#[N:18].[OH-:4].[Na+:19] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
methyl vinyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC#CCCC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCCC#CCCC(C)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.